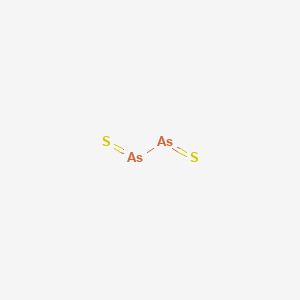
2,3-Naphthotriptycene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Naphthotriptycene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique structural features and potential applications in various fields of science. It is a highly symmetrical molecule that consists of three fused naphthalene rings and a triptycene unit. This structure gives 2,3-naphthotriptycene a high degree of rigidity and stability, which makes it an excellent candidate for use in a range of scientific applications.
Mecanismo De Acción
The mechanism of action of 2,3-naphthotriptycene is not well understood. However, it is believed that its unique structural features play a key role in its ability to interact with other molecules and materials. The rigidity and stability of the molecule make it an excellent candidate for use in various chemical reactions and processes.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2,3-naphthotriptycene. However, some studies have suggested that it may have potential applications in the development of new drugs and therapies. For example, it has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-naphthotriptycene in lab experiments is its high degree of stability and rigidity. This makes it an excellent candidate for use in various chemical reactions and processes. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on 2,3-naphthotriptycene. One area of interest is in the development of new materials for use in electronics and photonics. Researchers are also exploring the potential applications of this compound in the development of new drugs and therapies. Additionally, there is ongoing research into the mechanism of action of 2,3-naphthotriptycene, which could help to unlock its full potential in various fields of science.
Métodos De Síntesis
The synthesis of 2,3-naphthotriptycene is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the Diels-Alder reaction between 1,3,5-triphenylbenzene and 1,2-naphthoquinone. This reaction yields a mixture of isomers, which can be separated and purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
2,3-Naphthotriptycene has been studied extensively for its potential applications in various fields of science. One of the most promising areas of research is in the development of new materials for use in electronics and photonics. The unique structural features of 2,3-naphthotriptycene make it an excellent candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Propiedades
Número CAS |
13929-87-8 |
|---|---|
Nombre del producto |
2,3-Naphthotriptycene |
Fórmula molecular |
C28H18 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene |
InChI |
InChI=1S/C28H18/c1-2-8-18-14-20-16-26-25(15-19(20)13-17(18)7-1)27-21-9-3-5-11-23(21)28(26)24-12-6-4-10-22(24)27/h1-16,27-28H |
Clave InChI |
KQDVXKOVVCYSNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=C4C5C6=CC=CC=C6C(C4=CC3=CC2=C1)C7=CC=CC=C57 |
SMILES canónico |
C1=CC=C2C=C3C=C4C5C6=CC=CC=C6C(C4=CC3=CC2=C1)C7=CC=CC=C57 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)

